N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Description
N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a structurally complex spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]decane core. Key structural attributes include:
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-29-17-10-8-16(9-11-17)20-21(31-3)26-23(25-20)12-14-27(15-13-23)22(28)24-18-6-4-5-7-19(18)30-2/h4-11H,12-15H2,1-3H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRJBPYIMGRQCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC=CC=C4OC)N=C2SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of functional groups through various organic reactions such as nucleophilic substitution and condensation reactions. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often requires stringent control of reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Table 1: Summary of Synthesis Methods
| Method | Description |
|---|---|
| Nucleophilic substitution | Replacing a leaving group with a nucleophile. |
| Condensation | Combining two molecules to form a larger one with the loss of a small molecule (often water). |
| Oxidation | Introducing oxygen or removing hydrogen to modify functional groups. |
| Reduction | Adding hydrogen or removing oxygen to alter the oxidation state. |
Chemistry
In synthetic chemistry, N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new pathways in organic synthesis.
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell growth, making it a candidate for further drug development.
| Study Reference | Type of Activity | Result Summary |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria. | |
| Anticancer | Induced apoptosis in cancer cell lines. |
Medical Applications
Given its promising biological activities, this compound is being explored as a potential drug candidate:
- Mechanism of Action : The compound may interact with specific enzymes or receptors involved in disease pathways.
- Drug Development : Its unique structural features make it an attractive candidate for developing new therapeutic agents.
Case Study: Anticancer Drug Development
A recent study investigated the anticancer properties of compounds related to this compound using the National Cancer Institute's protocols. The results indicated significant inhibition of tumor cell growth across multiple cancer cell lines.
Industrial Applications
In industry, this compound may be utilized in developing advanced materials due to its unique electronic and thermal properties:
- Material Science : Potential applications include the creation of polymers or composites with enhanced stability and performance characteristics.
Mechanism of Action
The mechanism by which N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogue is N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide (CAS: 894885-18-8), which differs by an additional methoxy group at the 5-position of the N-phenyl ring . Key comparisons:
| Feature | Target Compound | CAS 894885-18-8 |
|---|---|---|
| N-Substituent | 2-methoxyphenyl | 2,5-dimethoxyphenyl |
| Electronic Effects | Moderate electron-donating (single -OCH₃) | Enhanced electron density (two -OCH₃) |
| Steric Effects | Lower steric bulk | Increased hindrance at N-position |
The additional methoxy group in CAS 894885-18-8 may enhance solubility but reduce membrane permeability due to higher polarity. No biological data are available for direct efficacy comparisons.
Comparison with Indole-Containing Spiro Derivatives
and describe 5-methyl-N-(3-oxo-8-phenyl-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide (Compound 2d), which shares a spiro[4.5]decane core but replaces methoxyphenyl groups with indole and phenyl substituents .
Compound 2d exhibits notable bioactivity, with IR and NMR profiles suggesting strong hydrogen-bonding capacity (amide C=O) and π-π interactions (indole/aryl groups). The target compound’s methylthio group may confer distinct redox properties compared to Compound 2d’s thioether.
Comparison with Benzothiazole-Based Spiro Compounds
details spiro[4.5]decane derivatives with benzothiazole and dimethylamino-phenyl groups, synthesized via reactions of 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-ylamines .
The benzothiazole derivatives prioritize photophysical properties (UV-vis absorption) due to conjugated aromatic systems, whereas the target compound’s methoxyphenyl groups may favor receptor binding.
Tables of Comparative Data
Table 1: Structural and Functional Comparison
Biological Activity
N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity based on available literature, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of triazaspiro compounds characterized by a spirocyclic structure that incorporates nitrogen atoms. Its molecular formula is , and it features methoxy and methylthio substituents that may influence its biological activity.
Research indicates that compounds with similar structures often exhibit significant anticancer properties through various mechanisms:
- Induction of Apoptosis : Many triazaspiro compounds have been shown to induce apoptosis in cancer cells. For instance, derivatives of triazoles have demonstrated the ability to activate apoptotic pathways in human cancer cell lines, suggesting similar potential for this compound .
- Inhibition of Tumor Growth : Compounds with structural similarities have been evaluated for their ability to inhibit tumor growth in xenograft models. The presence of methoxy and methylthio groups is believed to enhance the lipophilicity and cellular uptake of such compounds, thereby increasing their efficacy .
- Targeting Specific Pathways : The compound's unique structure may allow it to interact with specific molecular targets involved in cancer progression, such as topoisomerases or kinases, which are critical for DNA replication and cell division .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds reveal that modifications in the substituents can significantly alter biological activity. For example:
- Methoxy Substituents : The presence of methoxy groups has been correlated with increased anticancer activity due to enhanced electron donation properties, which can stabilize reactive intermediates during metabolic processes .
- Methylthio Group : This functional group is known to enhance the overall biological activity by improving solubility and bioavailability .
Case Studies
Several studies have documented the biological activity of structurally similar compounds:
- Study on Triazole Derivatives : A study demonstrated that mercapto-substituted 1,2,4-triazoles exhibited significant cytotoxicity against various cancer cell lines including breast and lung cancer cells. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to apoptosis .
- Antitumor Activity Evaluation : In a comparative study involving different triazaspiro derivatives, certain compounds showed potent antitumor effects in mouse models with reduced tumor volume and improved survival rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
